

Early Studies on Chlorine Pentafluoride: A Technical Deep Dive

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Compound of Interest

Compound Name: Chlorine pentafluoride

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Chlorine pentafluoride (ClF_5), a highly reactive interhalogen compound, was first synthesized and characterized in the early 1960s. This technical guide provides an in-depth look at the foundational studies that elucidated its core properties, offering valuable insights for professionals in research, science, and drug development who handle highly energetic and fluorinating agents. The information is compiled from the seminal papers of the era, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.

Synthesis of Chlorine Pentafluoride

The initial synthesis of **chlorine pentafluoride** was a significant achievement in fluorine chemistry, first reported by D. F. Smith in 1963.^{[1][2]} The primary method involved the high-pressure, high-temperature fluorination of chlorine trifluoride (ClF_3).^{[3][4][5][6]}

Experimental Protocol: High-Pressure Fluorination of Chlorine Trifluoride

The pioneering synthesis was conducted by reacting chlorine trifluoride with fluorine gas under rigorous conditions. While the original publication by Smith provided limited experimental details in the unclassified literature, subsequent work and reviews have outlined the general approach. The reaction proceeds as follows:

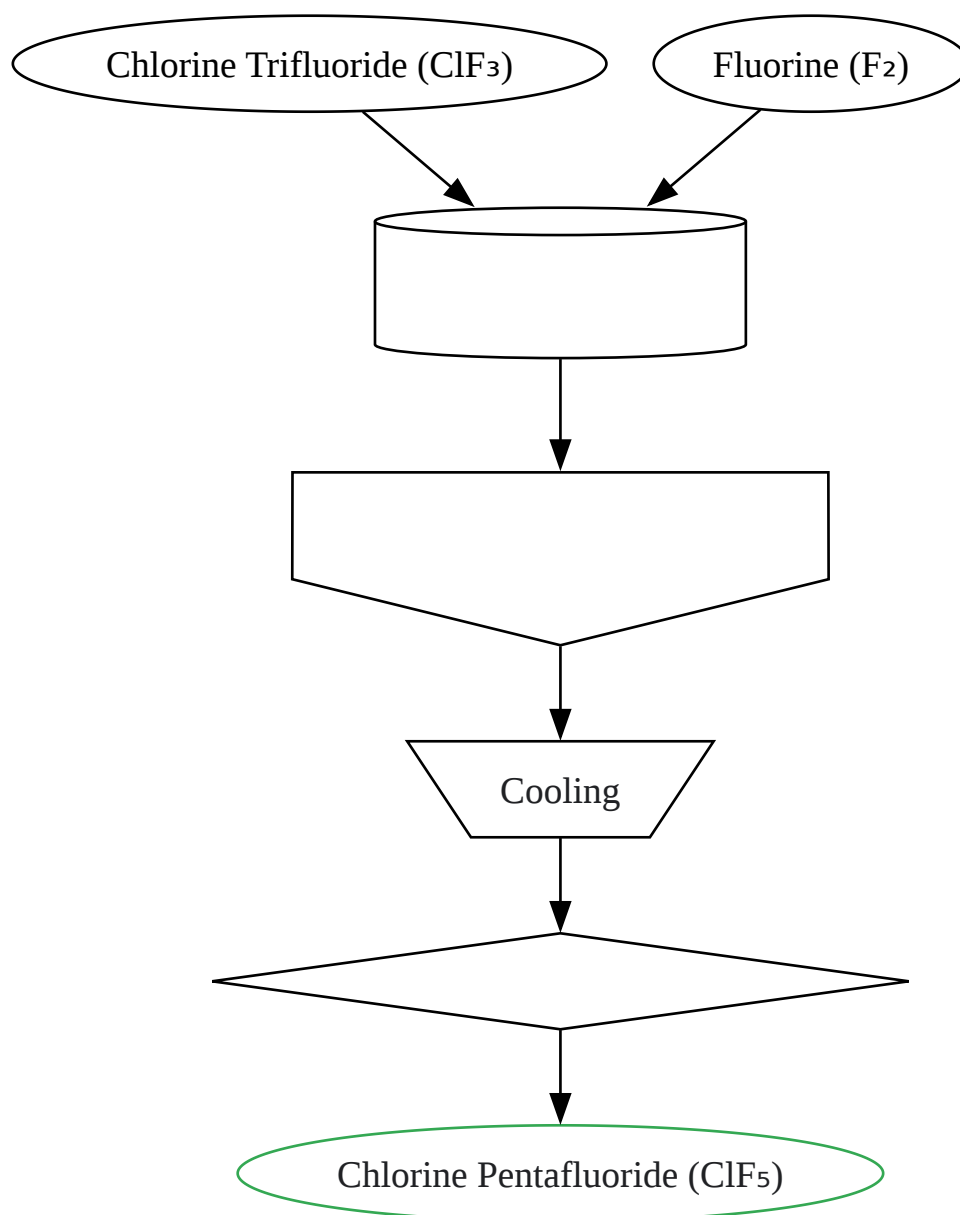
Reaction: $\text{ClF}_3 + \text{F}_2 \rightarrow \text{ClF}_5$

Experimental Setup: The reaction is typically carried out in a high-pressure autoclave constructed from materials resistant to attack by fluorine and chlorine fluorides, such as Monel or nickel. The apparatus must be scrupulously cleaned and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer before use.

Procedure:

- A known quantity of liquid chlorine trifluoride is condensed into the pre-passivated reaction vessel at cryogenic temperatures (e.g., using liquid nitrogen).
- Fluorine gas is then introduced into the vessel to the desired pressure.
- The reactor is heated to a high temperature (e.g., reported conditions in later studies often cite temperatures in the range of 200-350°C).
- The reaction is allowed to proceed for a set duration, after which the reactor is cooled.
- The product mixture is then subjected to fractional distillation to separate the more volatile ClF_5 from unreacted ClF_3 and any byproducts.

Later studies, such as those by Pilipovich et al. in 1967, further refined the understanding and handling of **chlorine pentafluoride**.^[4] Other synthesis methods were also explored, including the fluorination of alkali metal chlorides.^{[4][6]}



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Physical and Chemical Properties

The early investigations into **chlorine pentafluoride** established its fundamental physical and chemical characteristics. It is a colorless gas at room temperature with a sweet odor. It is a powerful oxidizing and fluorinating agent.[4][5]

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of **chlorine pentafluoride** as determined in early studies.

Property	Value	Reference
Molecular Weight	130.445 g/mol	[1][7]
Melting Point	-103 °C (170 K)	[5][6]
Boiling Point	-13.1 °C (260.0 K)	[5][6]
Standard Enthalpy of Formation ($\Delta_f H^\circ_{298}$)	-238.49 kJ/mol	[5]
Standard Molar Entropy (S°_{298})	310.73 J/(mol·K)	[5]

Vapor Pressure

The vapor pressure of **chlorine pentafluoride** was determined by Pilipovich et al. (1967). The data can be represented by the Antoine equation:

$$\log_{10}(P) = A - (B / (T + C))$$

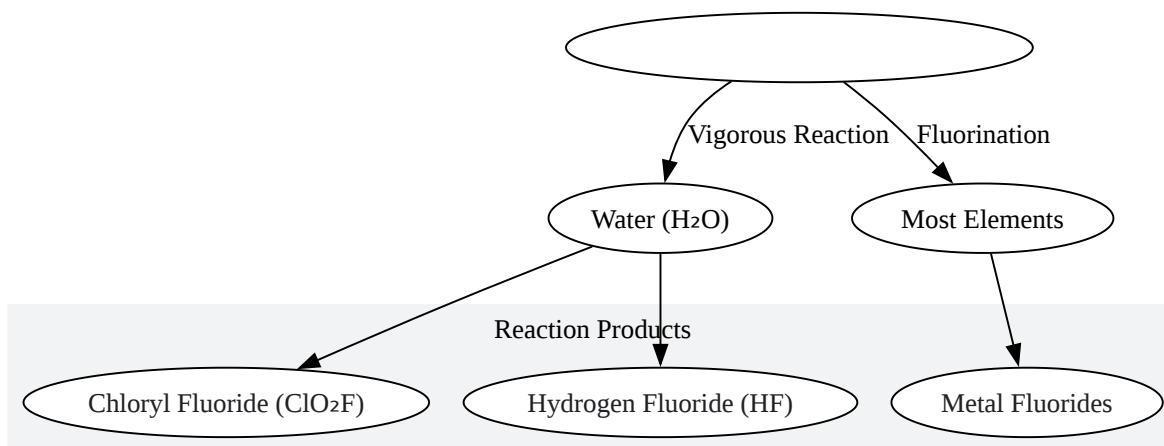
Where P is the vapor pressure in bar and T is the temperature in Kelvin.

Parameter	Value
A	3.76103
B	798.006
C	-46.838

This equation is valid for the temperature range of 194.0 K to 297.9 K.[8]

Reactivity

Early studies highlighted the extreme reactivity of **chlorine pentafluoride**. It reacts vigorously with water, producing chloryl fluoride (ClO_2F) and hydrogen fluoride (HF).[4][6] It is also a potent fluorinating agent, reacting with most elements at room temperature.[6]



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Molecular Structure and Spectroscopy

The molecular structure of **chlorine pentafluoride** was a subject of significant interest in the early studies.

Molecular Geometry

Based on spectroscopic data, particularly high-resolution ^{19}F NMR, the molecule was determined to have a square pyramidal structure with C_{4v} symmetry.[4][6] This geometry is consistent with VSEPR theory, which predicts five bonding pairs and one lone pair of electrons around the central chlorine atom.

^{19}F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{19}F NMR spectrum of **chlorine pentafluoride** is characteristic of its square pyramidal structure, showing two distinct fluorine environments: one apical and four basal. Early studies reported two chemical shifts.

Fluorine Position	Chemical Shift (ppm)
Apical	+412
Basal	+247

Note: Chemical shifts are relative to a standard, and the sign convention may vary in early literature. These values are consistent with later database compilations.

A detailed analysis of the coupling constants from the initial studies is not readily available in the summarized literature. However, the observation of distinct signals for the apical and basal fluorines was crucial in confirming the C_{4v} symmetry.

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